ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with ethyl and dichloro groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved may include the inhibition of kinase activity, leading to the disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate include:
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A precursor in the synthesis of various derivatives.
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- CAS Number : 1638771-75-1
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Notably, compounds in the pyrrolo[3,2-d]pyrimidine family have shown promising results in:
- Anticancer Activity : Studies indicate that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Antiviral Properties : Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antiviral activity against influenza viruses. One study reported a reduction of viral load in infected mice models, suggesting a direct effect on viral replication .
Biological Activity Data Table
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways. One study highlighted an increase in caspase-9 levels in treated samples compared to controls .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates. For example, a similar compound exhibited a clearance rate of 82.7 mL/h/kg with an oral bioavailability of approximately 31.8% .
- Safety Profile : Subacute toxicity studies conducted on healthy mice revealed no significant adverse effects when administered at high doses (40 mg/kg). This suggests a potentially favorable safety profile for further development .
Properties
Molecular Formula |
C9H7Cl2N3O2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)4-3-12-6-5(4)13-9(11)14-7(6)10/h3,12H,2H2,1H3 |
InChI Key |
RDOPWDCDXONQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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